- Copper(0) nanoparticles immobilized on SBA-15: a versatile recyclable heterogeneous catalyst for solvent and ligand free C-S coupling reaction from diverse substrates, Microporous and Mesoporous Materials, 2021, 323,

Cas no 952-97-6 (4-Nitrophenyl phenyl sulfide)

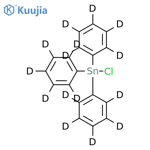

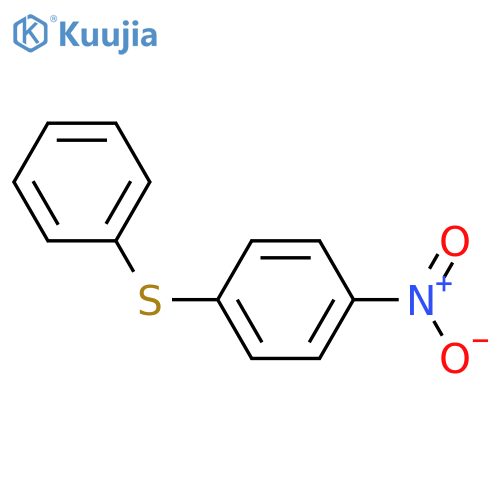

4-Nitrophenyl phenyl sulfide structure

Nom du produit:4-Nitrophenyl phenyl sulfide

Numéro CAS:952-97-6

Le MF:C12H9NO2S

Mégawatts:231.270361661911

MDL:MFCD00024700

CID:83248

PubChem ID:13720

4-Nitrophenyl phenyl sulfide Propriétés chimiques et physiques

Nom et identifiant

-

- 4-Nitrophenyl phenyl sulfide

- 4-Nitrodiphenyl Sulfide

- 1-nitro-4-phenylsulfanylbenzene

- 4-Nitrophenyl Phenyl

- 4-Nitrophenol phenyl sulphide

- 1-Nitro-4-(phenylthio)benzene (ACI)

- Sulfide, p-nitrophenyl phenyl (6CI, 7CI, 8CI)

- (4-Nitrophenyl)(phenyl)sulfane

- (4-Nitrophenyl)phenylsulphide

- 1-Nitro-4-phenylsulfanyl-benzene

- 4-(Phenylthio)nitrobenzene

- 4-Nitro-1-(phenylthio)benzene

- NSC 87341

- p-Nitrodiphenyl sulfide

- p-Nitrophenyl phenyl sulfide

- Phenyl 4-nitrophenyl sulfide

- Phenyl p-nitrophenyl sulfide

- AS-38165

- 1-Nitro-4-(phenylsulfanyl)benzene

- MFCD00024700

- 4-06-00-01694 (Beilstein Handbook Reference)

- NS00040443

- EINECS 213-462-5

- CCRIS 3887

- Benzene, 1-nitro-4-(phenylthio)-

- 952-97-6

- A6UNS7FMA7

- SCHEMBL268150

- 4-Nitrophenyl phenyl sulphide

- SULFIDE, p-NITROPHENYL PHENYL

- NSC87341

- NCIOpen2_005248

- Phenyl-p-nitrophenyl sulfide

- AKOS005216932

- Phenyl p-nitrophenylsulfide

- Benzene,1-nitro-4-(phenylthio)-

- DTXSID50241784

- 4-(Nitrophenyl) phenyl sulfide

- 4-NO2TE

- DB-057573

- CS-0204892

- 1-Nitro-4-(phenylthio)benzene

- NSC-87341

- DTXCID80164275

- UNII-A6UNS7FMA7

- 4-Nitrodiphenyl thioether

- BRN 1912782

- 4-Nitrophenyl phenyl sulfide, 97%

- STK697629

-

- MDL: MFCD00024700

- Piscine à noyau: 1S/C12H9NO2S/c14-13(15)10-6-8-12(9-7-10)16-11-4-2-1-3-5-11/h1-9H

- La clé Inchi: RJCBYBQJVXVVKB-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C=CC(SC2C=CC=CC=2)=CC=1)=O

Propriétés calculées

- Qualité précise: 231.03500

- Masse isotopique unique: 231.035

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 0

- Comptage des atomes lourds: 16

- Nombre de liaisons rotatives: 3

- Complexité: 228

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 71.1A^2

- Charge de surface: 0

- Le xlogp3: Rien du tout

- Nombre d'tautomères: Rien du tout

Propriétés expérimentales

- Couleur / forme: Pas encore déterminé

- Dense: 1.2840 (rough estimate)

- Point de fusion: 52-55 ºC

- Point d'ébullition: 396.8°Cat760mmHg

- Point d'éclair: 193.8°C

- Indice de réfraction: 1.5500 (estimate)

- Le PSA: 71.12000

- Le LogP: 4.26920

- Solubilité: Pas encore déterminé

4-Nitrophenyl phenyl sulfide Informations de sécurité

- Mot signal:warning

- Description des dangers: Irritant

- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313

- Wgk Allemagne:3

- Code de catégorie de danger: R36/37/38

- Instructions de sécurité: S26-S36

- RTECS:WQ5620000

-

Identification des marchandises dangereuses:

- Conditions de stockage:Store at recommended temperature

- Terminologie du risque:R36/37/38

4-Nitrophenyl phenyl sulfide Données douanières

- Code HS:2930909090

- Données douanières:

Code douanier chinois:

2930909090Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu du composant, pour

Résumé:

2930909090. Autres composés organosulfurés. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

4-Nitrophenyl phenyl sulfide PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N931715-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

¥68.00 | 2022-09-01 | |

| Oakwood | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 1g |

$10.00 | 2024-07-19 | ||

| TRC | N504470-2500mg |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2500mg |

$155.00 | 2023-05-17 | ||

| Ambeed | A726707-100g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 100g |

$352.0 | 2025-03-05 | |

| Alichem | A019134628-100g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 95% | 100g |

$582.12 | 2023-08-31 | |

| TRC | N504470-2.5g |

4-Nitrophenyl Phenyl Sulfide |

952-97-6 | 2.5g |

$ 125.00 | 2022-06-03 | ||

| Ambeed | A726707-1g |

(4-Nitrophenyl)(phenyl)sulfane |

952-97-6 | 98% | 1g |

$14.0 | 2025-03-05 | |

| Fluorochem | 002980-1g |

4-Nitrophenyl phenyl sulfide |

952-97-6 | 97% | 1g |

£19.00 | 2022-03-01 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A17278-5g |

4-Nitrophenyl phenyl sulfide, 98% |

952-97-6 | 98% | 5g |

¥610.00 | 2023-02-14 | |

| abcr | AB118258-25 g |

4-Nitrophenyl phenyl sulfide, 98%; . |

952-97-6 | 98% | 25 g |

€216.00 | 2023-07-20 |

4-Nitrophenyl phenyl sulfide Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Catalysts: Copper (immobilized on SBA-15) ; 6 h, 60 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Référence

- Oxime ester useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Catalysts: Silica , Nickel ferrite Solvents: Water ; 20 h, 90 °C

Référence

- Silica Functionalized Magnetic Nickel Ferrite Nanoparticles as an Efficient Recyclable Catalyst for S-Arylation in Aqueous Medium, Journal of Inorganic and Organometallic Polymers and Materials, 2017, 27(6), 1730-1739

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Potassium hydroxide , S8 Catalysts: Copper iron oxide (CuFe2O4) Solvents: Polyethylene glycol ; 10 h, 80 °C

Référence

- CuFe2O4 magnetic nanoparticle catalyzed odorless synthesis of sulfides using phenylboronic acid and aryl halides in the presence of S8, New Journal of Chemistry, 2016, 40(9), 7522-7528

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: 1627340-22-0 Solvents: Dimethylformamide ; 2 h, 70 °C

Référence

- Nickel-Schiff base complex catalyzed C-S cross-coupling of thiols with organic chlorides, Tetrahedron, 2014, 70(41), 7484-7489

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide , Tetrahydrofuran ; 5 min, 0 °C; 1 h, 0 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Syntheses of aryl thioethers via aromatic substitution of aryl halides at 0 to 25°C, Chemical & Pharmaceutical Bulletin, 2023, 71(7), 620-623

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Référence

- Oxime ester compound useful for photopolymerization initiator with good sensitivity, World Intellectual Property Organization, , ,

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 1 h, 50 °C

Référence

- Oxime ester compounds, photopolymerization initiators containing them, and photosensitive compositions and alkali-developable photosensitive resin compositions containing the initiators, Japan, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: 1928787-86-3 Solvents: Ethanol ; 6 h, 80 °C

Référence

- Cerium catalyst promoted C-S cross-coupling: synthesis of thioethers, dapsone and RN-18 precursors, Organic & Biomolecular Chemistry, 2019, 17(47), 10103-10108

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Cuprous iodide , 3,5-Dimethyl-1-[(phenylseleno)methyl]-1H-pyrazole Solvents: Dimethyl sulfoxide ; 6 h, 110 °C

Référence

- New arylselanylpyrazole-copper catalysts: Highly efficient catalytic system for C-Se and C-S coupling reactions, Catalysis Communications, 2019, 121, 19-26

Synthetic Routes 11

Conditions de réaction

1.1 Solvents: Hexamethylphosphoramide

Référence

- Reactions of organometallic compounds catalyzed by transition metal complexes. XV. Preparation of esters of thiocarboxylic acids by catalytic carbonylation of aryl iodides and triethyltin sulfides, Zhurnal Organicheskoi Khimii, 1988, 24(10), 2126-32

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: Copper Solvents: Toluene ; 60 h, 5 bar, 130 °C

Référence

- Copper Nanoparticles Stabilized in a Porous Chitosan Aerogel as a Heterogeneous Catalyst for C-S Cross-coupling, ChemCatChem, 2015, 7(20), 3307-3315

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Sodium oxide , Copper oxide (CuO) , Alumina , Tetrapropylammonium hydroxide , Silica Solvents: Dimethyl sulfoxide ; 12 h, 100 °C

Référence

- High activity and stability in the cross-coupling of aryl halides with disulfides over Cu-doped hierarchically porous zeolite ZSM-5, Chemical Communications (Cambridge, 2015, 51(27), 5890-5893

Synthetic Routes 14

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Potassium carbonate , Potassium fluoride , S8 Catalysts: Copper Solvents: Dimethylformamide ; 11 h, 80 °C

Référence

- Cu-ZSM5 as reusable catalyst for the one-pot, odorless and ligand-free C-S bond formation, Catalysis Communications, 2016, 86, 108-112

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Sodium hydroxide Catalysts: 2144800-61-1 Solvents: Dimethylformamide ; 6 - 8 h, 80 °C

1.2 Solvents: Ethyl acetate

1.2 Solvents: Ethyl acetate

Référence

- Carbon-sulphur cross coupling reactions catalyzed by nickel-based coordination polymers based on metalloligands, Dalton Transactions, 2017, 46(43), 15023-15031

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Cesium carbonate Solvents: Dimethyl sulfoxide ; 21 h, 110 °C

Référence

- Copper-Catalyzed Cross-Coupling Reaction of Thiols with Aryl Iodides under Ligand-Free Conditions, Journal of the Chinese Chemical Society (Weinheim, 2014, 61(9), 967-974

Synthetic Routes 18

Conditions de réaction

1.1 Catalysts: Reline ; 1.5 h, 80 °C

Référence

- Deep Eutectic Solvent: An Efficient and Recyclable Catalyst for Synthesis of Thioethers., ChemistrySelect, 2017, 2(25), 7645-7650

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Cesium carbonate Catalysts: Copper Solvents: Dimethylformamide ; 24 h, 130 °C

Référence

- Maghemite-Copper Nanocomposites: Applications for Ligand-Free Cross-Coupling (C-O, C-S, and C-N) Reactions, ChemCatChem, 2015, 7(21), 3495-3502

Synthetic Routes 20

4-Nitrophenyl phenyl sulfide Raw materials

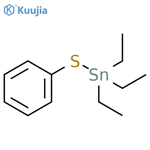

- Stannane,triethyl(phenylthio)-

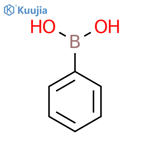

- Phenylboronic acid

- 1-Fluoro-4-nitrobenzene

- Phenyl disulfide

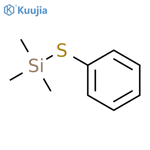

- Phenylthiotrimethylsilane

- Chlorotriphenylstannane

4-Nitrophenyl phenyl sulfide Preparation Products

4-Nitrophenyl phenyl sulfide Littérature connexe

-

1. 865. Solvation of ions. Part III. The SN2 reactivity of some group VI anions, pyridine, and alkyl halides in dipolar aprotic solventsA. J. Parker J. Chem. Soc. 1961 4398

-

2. Displacement of aromatic nitro groups by anionic sulfur nucleophiles: reactivity of aryl disulfide and thiolate ions towards dinitrobenzenes in N,N-dimethylacetamideJulie Robert,Meriem Anouti,Gérard Bosser,Jean-Luc Parrain,Jacky Paris J. Chem. Soc. Perkin Trans. 2 1995 1639

-

3. Photoelectrochemical reduction of meta-halonitrobenzenes and related speciesRichard G. Compton,Robert A. W. Dryfe,John C. Eklund,Stephen D. Page,Judy Hirst,Lembit Nei,George W. J. Fleet,Kenneth Y. Hsia,Donald Bethell,Louise J. Martingale J. Chem. Soc. Perkin Trans. 2 1995 1673

-

C. W. L. Bevan,J. Hirst J. Chem. Soc. 1956 254

-

Soumya Dutta,Amit Saha Org. Biomol. Chem. 2019 17 9360

952-97-6 (4-Nitrophenyl phenyl sulfide) Produits connexes

- 701-57-5(4-Nitrothioanisole)

- 2524-76-7(3-Nitrothioanisole)

- 101-59-7(4-Amino-4'-nitrodiphenyl sulfide)

- 1223-31-0(Bis(4-nitrophenyl) Sulfide)

- 1934972-92-5(5-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid)

- 1565441-04-4(5-amino-1-(1,3-thiazol-5-yl)methyl-1,2-dihydropyridin-2-one)

- 1806725-09-6(4-Hydroxy-6-methoxy-2-(trifluoromethoxy)pyridine-3-acetonitrile)

- 930464-09-8(6-(2,2-dimethoxyethyl)-4-(4-ethoxyphenyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo3,4-dpyrimidine-2,5-dione)

- 1172230-61-3(N-5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-ylcyclopentanecarboxamide)

- 2137719-51-6(5-bromo-4-methyl-2-{4H,5H,6H,7H-thieno3,2-cpyridin-4-yl}-1,3-thiazole)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:952-97-6)4-Nitrophenyl phenyl sulfide

Pureté:99%

Quantité:100g

Prix ($):288.0